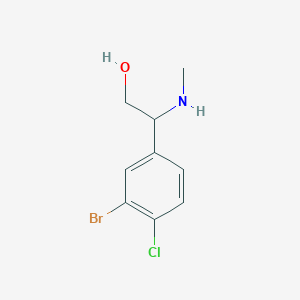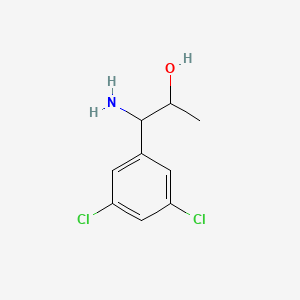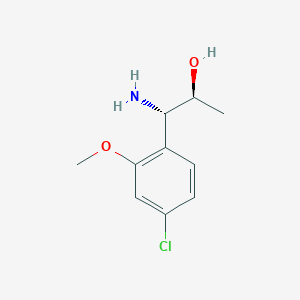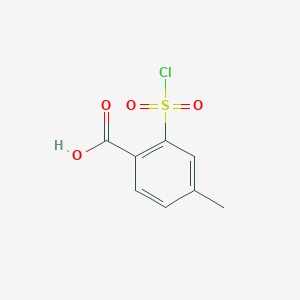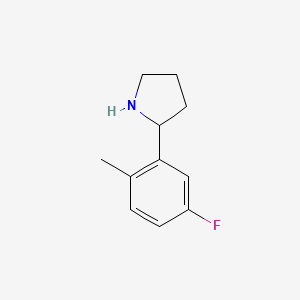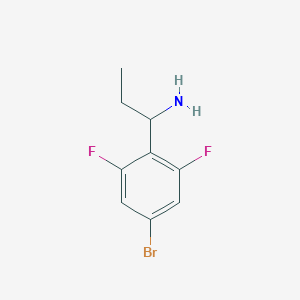
1-(4-Bromo-2,6-difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, attached to a propan-1-amine group
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of the propan-1-amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
1-(4-Bromo-2,6-difluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. .
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(4-Bromo-2,6-difluorophenyl)propan-2-amine: Differing by the position of the amine group, this compound exhibits distinct chemical and biological properties.
4-Bromo-2,6-difluorophenyl isocyanate: This compound has an isocyanate group instead of an amine, leading to different reactivity and applications.
2-(4-Bromo-2,6-difluorophenyl)propan-2-amine: Another structural isomer with unique properties and uses .
Properties
Molecular Formula |
C9H10BrF2N |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H10BrF2N/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4,8H,2,13H2,1H3 |
InChI Key |
KSLBCQMXLXTWGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1F)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


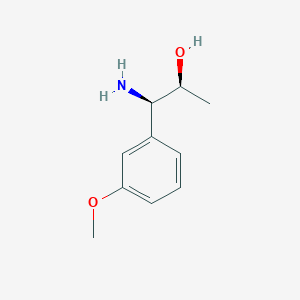
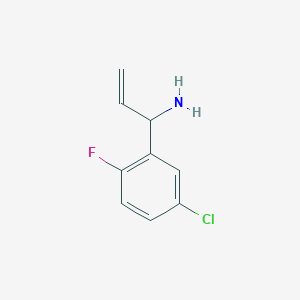
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
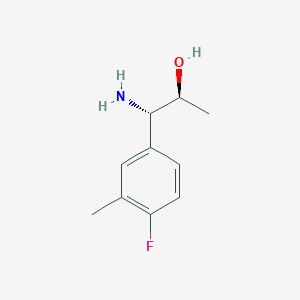
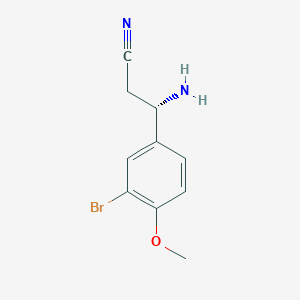
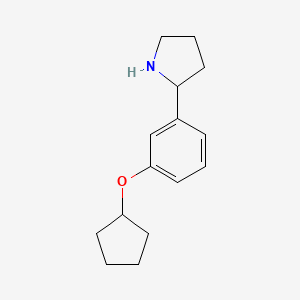
![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)
![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)
